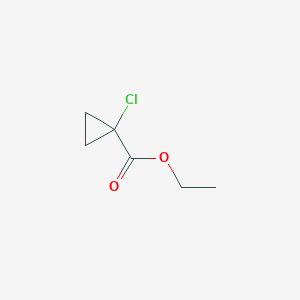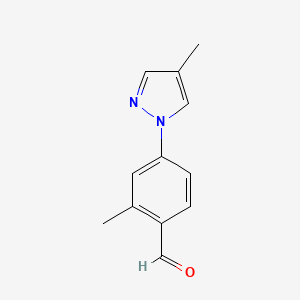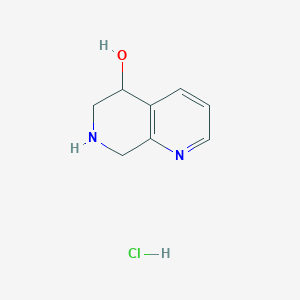
2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid typically involves the condensation of phenylhydrazine with cyclohexanone derivatives, followed by cyclization and functional group modifications . One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions to form the indazole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted indazole compounds, which can be further utilized in medicinal chemistry .
科学的研究の応用
2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid has several scientific research applications:
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes such as inflammation and cell proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions at the molecular level .
類似化合物との比較
Similar Compounds
Indazole: The parent compound with a similar core structure but lacking the amino and acetic acid groups.
2-phenylindazole: A derivative with a phenyl group at the 2-position, known for its anticancer properties.
3-nitroindazole: A nitro-substituted indazole with potent anti-inflammatory activity.
Uniqueness
2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is unique due to the presence of both amino and acetic acid functional groups, which enhance its solubility and reactivity. These features make it a versatile intermediate for the synthesis of various biologically active compounds .
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
2-(3-amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H13N3O2/c10-9-6-3-1-2-4-7(6)11-12(9)5-8(13)14/h1-5,10H2,(H,13,14) |
InChIキー |
JETPJUDLNIDBDR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NN(C(=C2C1)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)





![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)




![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)

